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Compound of Interest

Compound Name: Phenoxyacetone

Cat. No.: B1677642 Get Quote

This guide provides a comprehensive comparison of the spectral data for phenoxyacetone, a

key intermediate in various chemical syntheses. The information is intended for researchers,

scientists, and professionals in drug development, offering a centralized resource for the

spectroscopic properties of this compound. The guide includes a comparison with

phenylacetone to highlight the spectral influence of the phenoxy group.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge

ratio of ions. The mass spectrum provides information about the molecular weight and

fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Table 1: Mass Spectrometry Data of Phenoxyacetone and Phenylacetone
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Analyte Molecular Formula
Molecular Weight (
g/mol )

Key Mass-to-
Charge Ratios
(m/z) and Relative
Intensities

Phenoxyacetone C₉H₁₀O₂ 150.17

150 (M⁺, 75.8%), 107

(73.8%), 77 (99.9%),

43 (73.2%), 51

(22.7%)[1]

Phenylacetone C₉H₁₀O 134.18

134 (M⁺, 24.1%), 91

(57.3%), 92 (24.8%),

43 (99.9%), 65

(13.8%)[2][3]

Experimental Protocol: Acquiring Electron Ionization Mass Spectrometry (EI-MS) Data

A common method for analyzing small molecules like phenoxyacetone is through Gas

Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).[1]

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent

(e.g., dichloromethane or diethyl ether).

Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas

chromatograph. The high temperature of the injection port vaporizes the sample.

Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g.,

helium or nitrogen) through a capillary column. The column separates the components of the

sample based on their boiling points and interactions with the stationary phase.

Ionization: As the separated components elute from the GC column, they enter the ion

source of the mass spectrometer. In the EI source, the molecules are bombarded with a

high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[4]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
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Detection: A detector records the abundance of each ion at a specific m/z, generating a

mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules.

It provides detailed information about the chemical environment of atomic nuclei, such as

hydrogen (¹H NMR) and carbon (¹³C NMR).

Table 2: ¹H NMR Spectral Data of Phenoxyacetone and Phenylacetone (Solvent: CDCl₃)

Analyte
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Phenoxyacetone 2.20 Singlet 3H -C(=O)CH₃

4.55 Singlet 2H -OCH₂-

6.90-7.30 Multiplet 5H Aromatic protons

Phenylacetone 2.15 Singlet 3H -C(=O)CH₃[5]

3.68 Singlet 2H -CH₂-[5]

7.15-7.35 Multiplet 5H
Aromatic

protons[5]

Table 3: ¹³C NMR Spectral Data of Phenoxyacetone and Phenylacetone (Solvent: CDCl₃)

Analyte Chemical Shift (δ, ppm) Assignment

Phenoxyacetone
26.5, 74.5, 114.6, 121.6,

129.6, 157.9, 205.8

Data derived from typical

values for similar structures.

Phenylacetone
29.2, 50.0, 126.9, 128.7,

129.4, 134.3, 206.4
[6]

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
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Sample Preparation: Accurately weigh 5-20 mg of the analyte for ¹H NMR or 20-50 mg for

¹³C NMR.[7] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean vial.[7] The deuterated solvent is used to avoid a large solvent

signal in the ¹H NMR spectrum and for the instrument's lock system.[8]

Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean NMR tube

to a height of about 4-5 cm.[7]

Instrument Setup: Place the NMR tube in a spinner turbine and insert it into the NMR

spectrometer.

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium

signal of the solvent. The magnetic field homogeneity is then optimized by a process called

shimming to obtain sharp spectral lines.[7]

Acquisition: Set the appropriate acquisition parameters (e.g., pulse sequence, number of

scans, spectral width). For ¹³C NMR, a larger number of scans is typically required due to the

low natural abundance of the ¹³C isotope.[8]

Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to

produce the NMR spectrum. The spectrum is then phased, baseline corrected, and

referenced (typically to tetramethylsilane, TMS, at 0 ppm).[8]

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational transitions. It is particularly useful for identifying the functional

groups present in a molecule.

Table 4: Key IR Absorption Bands of Phenoxyacetone and Phenylacetone

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://www.benchchem.com/product/b1677642?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyte Wavenumber (cm⁻¹)
Functional Group
Assignment

Phenoxyacetone ~1730 C=O (Ketone) stretch

~1600, ~1500 C=C (Aromatic) stretch

~1240 C-O (Aryl ether) stretch

Phenylacetone ~1715 C=O (Ketone) stretch

~1600, ~1500 C=C (Aromatic) stretch

~3030 C-H (Aromatic) stretch

Note: The exact positions of IR absorption bands can vary slightly depending on the sample

preparation method and the physical state of the sample.

Experimental Protocol: Acquiring Attenuated Total Reflectance (ATR) FT-IR Spectra

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid

samples.[9]

Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g.,

isopropanol) and allow it to dry completely.[9] Record a background spectrum of the empty

ATR crystal. This will be subtracted from the sample spectrum to remove contributions from

the instrument and the atmosphere.

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR

crystal, ensuring good contact.[9]

Apply Pressure: For solid samples, a pressure arm is used to press the sample firmly against

the crystal to ensure intimate contact.[9]

Data Acquisition: Acquire the IR spectrum of the sample. The instrument software will

automatically subtract the background spectrum.

Cleaning: After the measurement, thoroughly clean the ATR crystal with an appropriate

solvent to remove all traces of the sample.[9]
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Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule,

which corresponds to electronic transitions. It is particularly useful for analyzing compounds

with chromophores, such as conjugated systems and aromatic rings.

Table 5: UV-Vis Absorption Data of Phenoxyacetone and Phenylacetone

Analyte λmax (nm) Solvent Chromophore

Phenoxyacetone ~270 Ethanol/Methanol
Phenyl and carbonyl

groups

Phenylacetone ~258, ~283 Ethanol/Methanol
Phenyl and carbonyl

groups[10][11]

Note: The λmax values can be influenced by the solvent used.

Experimental Protocol: Acquiring UV-Vis Spectra

Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent

(e.g., ethanol, methanol, hexane). The concentration should be adjusted so that the

maximum absorbance is within the optimal range of the instrument (typically 0.1 to 1

absorbance units).[12]

Cuvette Selection: Use quartz cuvettes for measurements in the UV region, as glass absorbs

UV light.[13] Ensure the cuvettes are clean and free of scratches.[12]

Baseline Correction: Fill a cuvette with the pure solvent to be used as a reference or blank.

Place it in the spectrophotometer and record a baseline spectrum. This corrects for any

absorbance from the solvent and the cuvette.[14][15]

Sample Measurement: Rinse the sample cuvette with a small amount of the sample solution

before filling it. Place the sample cuvette in the spectrophotometer and record the absorption

spectrum.

Data Analysis: The spectrum is typically plotted as absorbance versus wavelength. The

wavelength of maximum absorbance (λmax) is a key characteristic of the compound.
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

compound like phenoxyacetone.
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Caption: Workflow for the spectroscopic characterization of phenoxyacetone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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